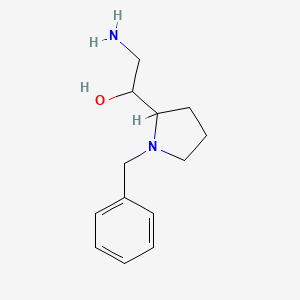

2-Amino-1-(1-benzylpyrrolidin-2-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanolamine (2-aminoethanol, monoethanolamine, ETA, or MEA) is a naturally occurring organic chemical compound with the formula HOCH2CH2NH2 or C2H7NO . The molecule is bifunctional, containing both a primary amine and a primary alcohol . Ethanolamine is a colorless, viscous liquid with an odor reminiscent of ammonia .

Synthesis Analysis

Amines can be synthesized by various methods, including reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .Molecular Structure Analysis

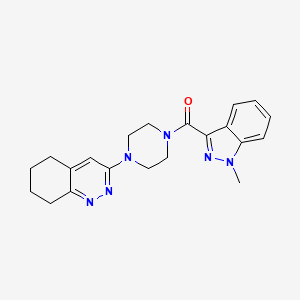

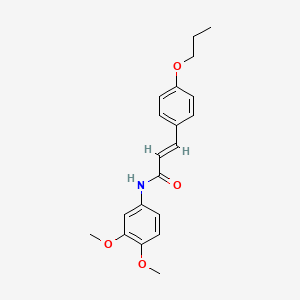

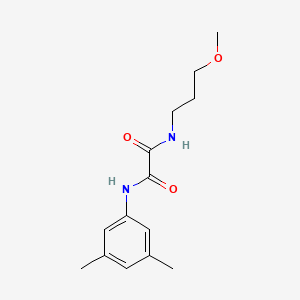

The molecular structure of a compound like this would likely contain a benzyl group attached to a pyrrolidin-2-yl group, with an additional ethanolamine group attached. The exact structure would depend on the specific positions of these groups on the molecule .Chemical Reactions Analysis

Amines, including ethanolamines, can undergo a variety of chemical reactions, including reactions with acids to form salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .Physical And Chemical Properties Analysis

Ethanolamine is a colorless, viscous liquid with an unpleasant, ammonia-like odor . It has a molecular weight of 61.1, a boiling point of 339°F, a freezing point of 51°F, and is miscible in water .Aplicaciones Científicas De Investigación

Renewable Benzyl Alcohol Production

Research on the de novo biosynthesis of benzyl alcohol from renewable glucose in Escherichia coli highlights the potential of using non-natural pathways for the production of aromatic hydrocarbons. By engineering E. coli with a series of heterologous steps, researchers achieved benzyl alcohol titers as high as 114±1 mg/L, offering a renewable method for producing an important solvent and intermediate chemical used in various industries (Pugh et al., 2015).

Chemical Synthesis Innovations

A novel method involving the tandem O-H insertion/[1,3]-alkyl shift reaction with benzylic alcohols and rhodium azavinyl carbenoids was developed. This method provides a new way of converting C-OH bonds into C-C bonds, expanding the scope of substrates to include 1°-, 2°-, and 3°-benzylic alcohols and introducing a powerful technique for synthesizing α-aminoketones (Mi et al., 2016).

Structural Studies

The structural investigation of 1-benzyl-4-nitroso-5-aminopyrazole and its derivatives has provided insights into tautomerism, protonation, and E/Z isomerism. These studies have implications for understanding the behavior of similar compounds under different conditions, highlighting the complexity of their structural dynamics (Holschbach et al., 2003).

Copper(II) Complexes Formation

The synthesis and study of new unsymmetrical N-capped tripodal amines have led to the formation of novel Cu(II) complexes, demonstrating the significance of arm length and inter- and intramolecular interactions in complex formation. This research could influence the design of coordination compounds for various applications (Keypour et al., 2015).

Receptor Differentiation

Research differentiating β-receptor populations into β-1 and β-2 types based on structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol provides a deeper understanding of sympathomimetic activity. This differentiation is crucial for developing targeted therapies in cardiovascular and respiratory diseases (Lands et al., 1967).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-1-(1-benzylpyrrolidin-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-13(16)12-7-4-8-15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUSFVNTCAKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(1-benzylpyrrolidin-2-yl)ethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)